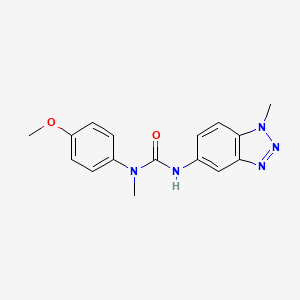
1-(4-Methoxyphenyl)-1-methyl-3-(1-methyl-5-benzotriazolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenyl)-1-methyl-3-(1-methyl-5-benzotriazolyl)urea is a member of ureas.
Applications De Recherche Scientifique
Enzyme Inhibition and Anticancer Potential
- Urea derivatives have been explored for their enzyme inhibition capabilities and potential anticancer effects. A study by Mustafa, Perveen, and Khan (2014) synthesized various urea derivatives and found that these compounds showed significant inhibition of enzymes like urease, β-glucuronidase, and snake venom phosphodiesterase. Moreover, some compounds exhibited antiproliferative activity against a prostate cancer cell line (Mustafa, Perveen, & Khan, 2014).
Antimicrobial and Antidiabetic Screening
- Research by Korkusuz, Yıldırım, and Albayrak (2013) focused on the synthesis of various urea derivatives and evaluated their antimicrobial activities. Their findings suggest potential applications in combating bacterial and yeast infections (Korkusuz, Yıldırım, & Albayrak, 2013). Additionally, Lalpara, Vachhani, Hadiyal, Goswami, and Dubal (2021) synthesized N-substituted dihydropyrimidine derivatives, including urea, and assessed their antidiabetic activity, indicating potential for diabetes management (Lalpara et al., 2021).
Novel Compounds Synthesis and Characterization
- Rani, Praveena, Spoorthy, and Ravindranath (2014) synthesized and characterized novel imidazole ureas containing dioxaphospholanes. These compounds' antimicrobial evaluation underscores their potential in pharmaceutical applications (Rani, Praveena, Spoorthy, & Ravindranath, 2014). Perković et al. (2016) also developed novel urea and bis-urea primaquine derivatives, exhibiting notable antiproliferative and antioxidant activities, which could be significant in cancer and oxidative stress-related treatments (Perković et al., 2016).
Molecular Structure Analysis
- The molecular structure of various urea derivatives has been a focus of study, as seen in the work of Attia, Aboul-Enein, El‐Brollosy, Ng, and Tiekink (2012). They analyzed the crystal structure of a urea compound, providing insights into its molecular interactions and potential applications in material sciences (Attia et al., 2012).
Inhibitors in Cancer Research
- Pireddu, Forinash, Sun, Martin, Sung, Alexander, Zhu, Guida, Schönbrunn, Sebti, and Lawrence (2012) developed potent inhibitors using urea derivatives for Rho-associated protein kinases (ROCK1 and 2), crucial in cancer research (Pireddu et al., 2012).
Catalytic Synthesis
- The catalytic synthesis of urea derivatives, like in the study by Ting-ting (2004), explores the efficient production of these compounds, which is pivotal for their application in various fields, including pharmaceuticals and materials science (Ting-ting, 2004).
Propriétés
Formule moléculaire |
C16H17N5O2 |
|---|---|
Poids moléculaire |
311.34 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-1-methyl-3-(1-methylbenzotriazol-5-yl)urea |
InChI |
InChI=1S/C16H17N5O2/c1-20(12-5-7-13(23-3)8-6-12)16(22)17-11-4-9-15-14(10-11)18-19-21(15)2/h4-10H,1-3H3,(H,17,22) |
Clé InChI |
XVMYWSXJMUXOAC-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)NC(=O)N(C)C3=CC=C(C=C3)OC)N=N1 |
SMILES canonique |
CN1C2=C(C=C(C=C2)NC(=O)N(C)C3=CC=C(C=C3)OC)N=N1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



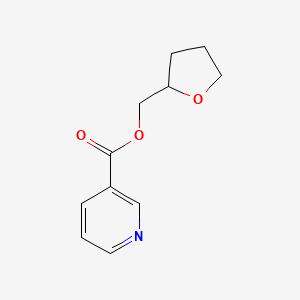
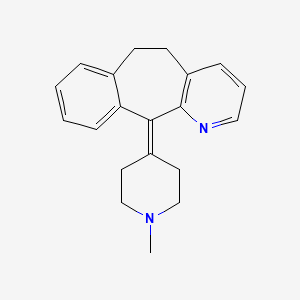
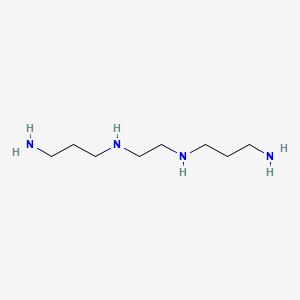


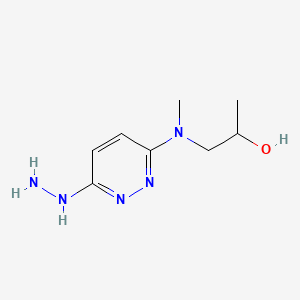
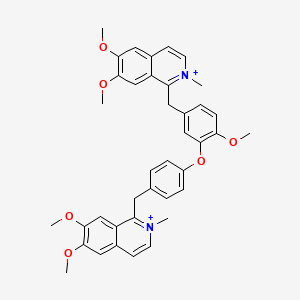
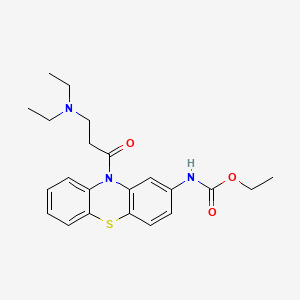
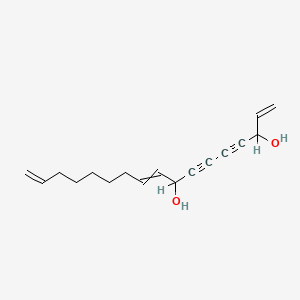
![7-bromo-2-methyl-9H-pyrido[3,4-b]indol-2-ium-6-ol](/img/structure/B1203918.png)
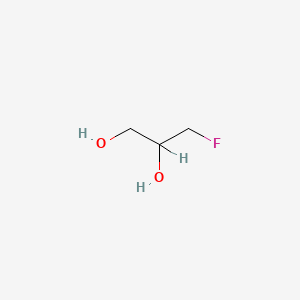

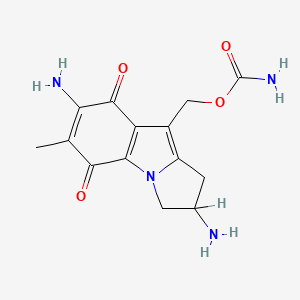
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-3-iodo-6-methoxybenzamide](/img/structure/B1203923.png)